2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a benzamide moiety
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been known to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Compounds with similar structures have shown a broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative.
Coupling with Benzamide: The final step involves the coupling of the oxadiazole-pyrazole intermediate with a benzoyl chloride derivative under basic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The presence of multiple heteroatoms allows for potential cyclization reactions under specific conditions
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution of the chlorine atom could yield various substituted benzamides .
Scientific Research Applications
Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.
Biological Studies: As a probe to study enzyme interactions and biological pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)benzamide
- N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
The uniqueness of 2-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-5-3-4-6-10(9)15/h3-7H,1-2H3,(H,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYQIOISHZJIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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